5-Bromo-2-methylpyrazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 2-position. It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromo-2-methylpyridin-3-amine with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazolo[1,5-a]pyridine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-2-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-methylpyrazolo[1,5-a]pyridazine: Another similar compound with a pyridazine ring.
Uniqueness
5-Bromo-2-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group. This unique structure allows for diverse chemical modifications and the exploration of various biological activities .
Properties
IUPAC Name |
5-bromo-2-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-8-5-7(9)2-3-11(8)10-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEGOCJHDNLGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=CC2=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367948-91-1 |
Source
|
Record name | 5-bromo-2-methylpyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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